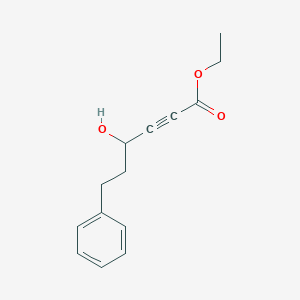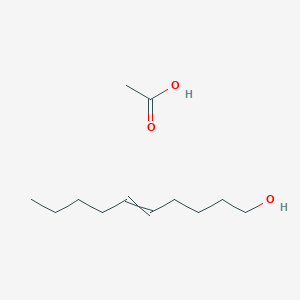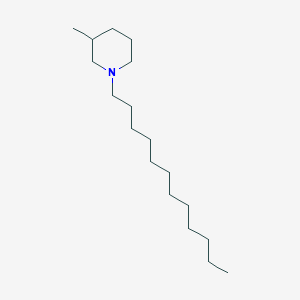
Piperidine, 1-dodecyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-dodecyl-3-methyl- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1-dodecyl-3-methyl-, typically involves the hydrogenation of pyridine or its derivatives. One common method is the catalytic hydrogenation of pyridine using a molybdenum disulfide catalyst . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale catalytic hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
Piperidine, 1-dodecyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium in ethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated piperidine derivatives .
科学的研究の応用
Piperidine, 1-dodecyl-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals
作用機序
The mechanism of action of Piperidine, 1-dodecyl-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
Pyridine: A structurally similar compound with one nitrogen atom in a six-membered aromatic ring.
Piperazine: Another related compound with two nitrogen atoms in a six-membered ring
Uniqueness
These modifications can enhance its solubility, stability, and biological activity, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
152720-69-9 |
|---|---|
分子式 |
C18H37N |
分子量 |
267.5 g/mol |
IUPAC名 |
1-dodecyl-3-methylpiperidine |
InChI |
InChI=1S/C18H37N/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-14-18(2)17-19/h18H,3-17H2,1-2H3 |
InChIキー |
UZWJYXOTRCVFQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1CCCC(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


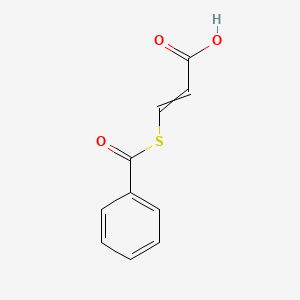
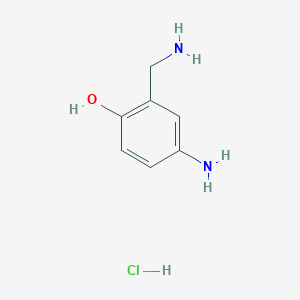

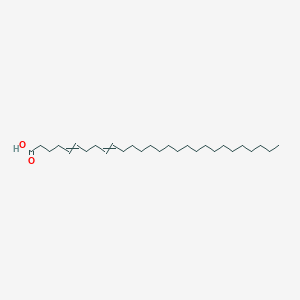
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
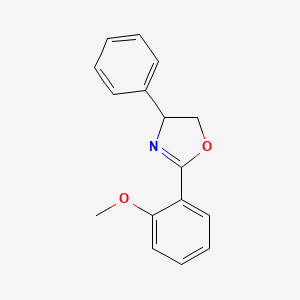
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
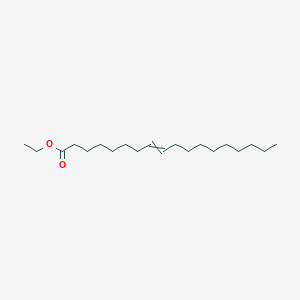
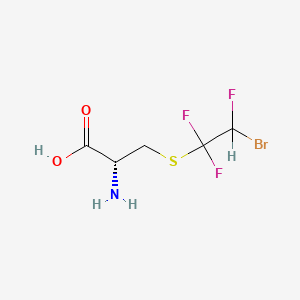
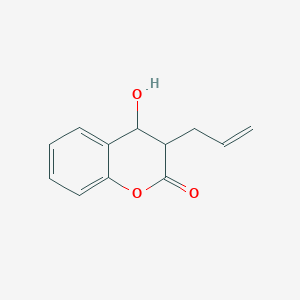
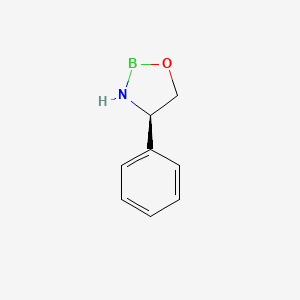
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
